molecular formula C8H9F3N2 B14766200 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine

5-Ethyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14766200
M. Wt: 190.17 g/mol
InChI Key: OXRKZHBCWAXCSL-UHFFFAOYSA-N
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Description

5-Ethyl-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of an ethyl group at the 5-position, a trifluoromethyl group at the 3-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-ethyl-2-aminopyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as the trifluoromethylating agent .

Industrial Production Methods

Industrial production of 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced by-products . Additionally, the scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

5-ethyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H9F3N2/c1-2-5-3-6(8(9,10)11)7(12)13-4-5/h3-4H,2H2,1H3,(H2,12,13)

InChI Key

OXRKZHBCWAXCSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)N)C(F)(F)F

Origin of Product

United States

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